molecular formula C36H50Br2N2O2 B14466896 Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide CAS No. 73206-32-3

Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide

Cat. No.: B14466896
CAS No.: 73206-32-3
M. Wt: 702.6 g/mol
InChI Key: LSOJWFGMALJYER-UHFFFAOYSA-L
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Description

Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) is a complex organic compound with a unique structure that includes a p-terphenyl backbone. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) typically involves multiple steps. The process begins with the preparation of p-terphenyl, which is then functionalized to introduce the oxoethylene and pentyldimethylammonium groups. The final step involves the addition of bromide ions to form the dibromide salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen atoms or reduce double bonds.

    Substitution: This compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) involves its interaction with specific molecular targets. In biological systems, it acts as a neuromuscular blocking agent by binding

Properties

CAS No.

73206-32-3

Molecular Formula

C36H50Br2N2O2

Molecular Weight

702.6 g/mol

IUPAC Name

[2-[4-[4-[4-[2-[dimethyl(pentyl)azaniumyl]acetyl]phenyl]phenyl]phenyl]-2-oxoethyl]-dimethyl-pentylazanium;dibromide

InChI

InChI=1S/C36H50N2O2.2BrH/c1-7-9-11-25-37(3,4)27-35(39)33-21-17-31(18-22-33)29-13-15-30(16-14-29)32-19-23-34(24-20-32)36(40)28-38(5,6)26-12-10-8-2;;/h13-24H,7-12,25-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

LSOJWFGMALJYER-UHFFFAOYSA-L

Canonical SMILES

CCCCC[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CCCCC.[Br-].[Br-]

Origin of Product

United States

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